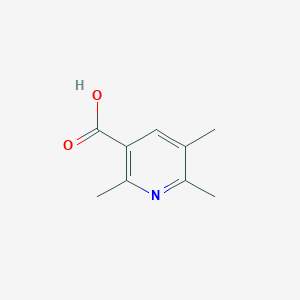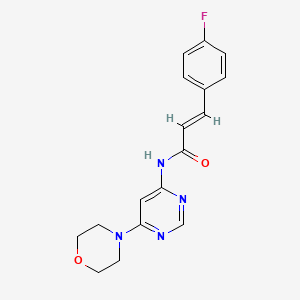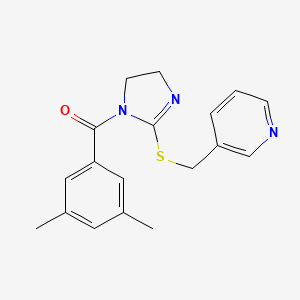![molecular formula C20H15FN4O B2968702 3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide CAS No. 862810-31-9](/img/structure/B2968702.png)
3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide” belongs to the class of imidazo[1,2-a]pyrimidines . Imidazo[1,2-a]pyrimidines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry . They have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry .
Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Imidazo[1,2-a]pyrimidines can undergo a variety of reactions, including functionalization via radical reactions .科学的研究の応用
Synthesis and Biological Evaluation for Peripheral Benzodiazepine Receptor Study
A study by Fookes et al. (2008) explored the synthesis and biological evaluation of fluoroethoxy and fluoropropoxy substituted compounds, including imidazo[1,2-a]pyridines, for studying peripheral benzodiazepine receptors (PBRs) using positron emission tomography (PET). These compounds demonstrated high in vitro affinity and selectivity for PBRs compared to central benzodiazepine receptors (CBRs), suggesting their potential utility in imaging agent evaluation for neurodegenerative disorders. The biodistribution studies in rats confirmed the suitability of these compounds for further exploration in the context of neurodegenerative disease research (Fookes et al., 2008).
Anticancer Profile of BRAF Inhibitors
The research conducted by Abdel‐Maksoud et al. (2019) focused on the synthesis of a new series of imidazo[2,1-b]thiazole derivatives containing 3-fluorophenyl at position 6 and a pyrimidine ring at position 5. These derivatives underwent in vitro cytotoxicity screening by NCI, showcasing significant activity against colon cancer and melanoma cell lines. Certain compounds exhibited superior activity compared to the positive control, sorafenib, especially against A375 and SK-MEL-28 cell lines. This highlights the potential of these compounds as anticancer agents, particularly as BRAF inhibitors (Abdel‐Maksoud, Ammar, & Oh, 2019).
Antimicrobial and Antiproliferative Activities
Fahim et al. (2021) investigated the synthesis of novel heterocyclic compounds, including imidazo[1,2-a]pyrimidines, through reactions involving enaminone and nitrogen nucleophiles. These compounds were evaluated for their antimicrobial and anticancer activities, with several showing significant effects against HepG2 and MCF-7 cell lines. The study indicates the potential of these synthesized compounds in antimicrobial and anticancer therapies, opening avenues for further research into their mechanism of action and therapeutic applications (Fahim, Tolan, Awad, & Ismael, 2021).
作用機序
Target of Action
Imidazo[1,2-a]pyridine cores, which are part of the compound’s structure, have been associated with a wide range of pharmacological activities .
Mode of Action
Derivatives of imidazo[1,2-a]pyridines have been shown to demonstrate different types of molecular mechanisms in the treatment of cancer such as induced cell cycle arrest at the g2/m phase suggesting inhibitory of tubulin polymerization, activation of caspase-3, and inhibition against pi3k/akt/mtor signaling pathway .
Biochemical Pathways
Imidazo[1,2-a]pyridine cores have been associated with a wide range of biological and pharmacological activities such as antiviral, antibacterial, antimicrobial, antiprotozoal, anti-inflammatory, and antipsychotics .
Pharmacokinetics
The wide range of pharmacological activities associated with imidazo[1,2-a]pyridine cores suggests that these compounds may have favorable pharmacokinetic properties .
Result of Action
Imidazo[1,2-a]pyridine derivatives have been shown to have anticancer activity and have been evaluated for their antiproliferative potential in breast cancer cells .
Action Environment
The synthesis of imidazo[1,2-a]pyridines has been achieved through various chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation , which suggests that the synthesis and stability of these compounds can be influenced by various environmental factors.
将来の方向性
Imidazo[1,2-a]pyrimidines, including “3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide”, may have potential for further development as therapeutic agents, given their wide range of applications in medicinal chemistry . Future research could explore new synthetic methodologies, structure-activity relationships, and potential biological targets.
特性
IUPAC Name |
3-fluoro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN4O/c1-13-6-7-14(18-12-25-9-3-8-22-20(25)24-18)11-17(13)23-19(26)15-4-2-5-16(21)10-15/h2-12H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJBJIQASVUDTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN3C=CC=NC3=N2)NC(=O)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(Diphenylmethyl)-3-{[4-(thiophen-3-yl)oxan-4-yl]methyl}urea](/img/structure/B2968619.png)
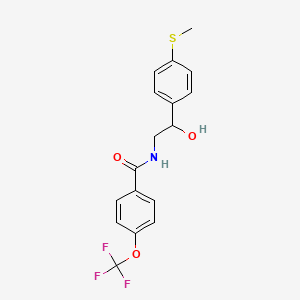

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)cyclohexanesulfonamide](/img/structure/B2968624.png)
![3,5-dimethoxy-N-[4-thiophen-2-yl-5-(2,2,2-trifluoroacetyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2968625.png)
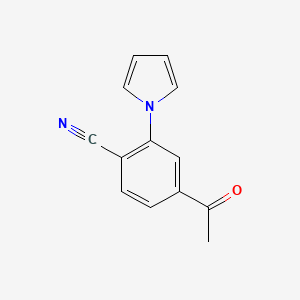
![(2Z)-6-bromo-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2968628.png)
![1-[5-(Aminomethyl)pyridin-3-yl]pyrrolidin-2-one](/img/structure/B2968629.png)
![(5E)-5-(4-methoxybenzylidene)-2-[4-(3-methylphenyl)piperazin-1-yl]-1,3-thiazol-4(5H)-one](/img/structure/B2968630.png)
![8-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2968632.png)
![2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2968635.png)
